molecular formula C15H12N4O7 B11554083 2-hydroxy-N'-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide

2-hydroxy-N'-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide

Cat. No.: B11554083
M. Wt: 360.28 g/mol
InChI Key: DLMAJUZBZKLUGI-PXNMLYILSA-N
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Description

2-hydroxy-N’-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of hydrazides and is characterized by the presence of hydroxyl, methoxy, and nitro functional groups. Its molecular formula is C14H12N4O6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide typically involves the condensation reaction between 2-hydroxy-3,5-dinitrobenzoic acid hydrazide and 3-methoxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides and carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

2-hydroxy-N’-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as an anticancer agent.

    Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation. Additionally, it can bind to proteins, altering their activity and leading to cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N’-[(2-hydroxy-3-methoxyphenyl)methylidene]-benzohydrazone
  • 4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
  • 2-[(2,3,4-trimethoxyphenyl)methylidene]aminoacetic acid

Uniqueness

2-hydroxy-N’-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H12N4O7

Molecular Weight

360.28 g/mol

IUPAC Name

2-hydroxy-N-[(Z)-(3-methoxyphenyl)methylideneamino]-3,5-dinitrobenzamide

InChI

InChI=1S/C15H12N4O7/c1-26-11-4-2-3-9(5-11)8-16-17-15(21)12-6-10(18(22)23)7-13(14(12)20)19(24)25/h2-8,20H,1H3,(H,17,21)/b16-8-

InChI Key

DLMAJUZBZKLUGI-PXNMLYILSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N\NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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